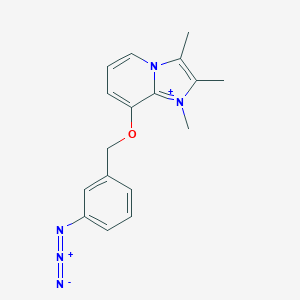

8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium

Description

Properties

IUPAC Name |

8-[(3-azidophenyl)methoxy]-1,2,3-trimethylimidazo[1,2-a]pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N5O/c1-12-13(2)22-9-5-8-16(17(22)21(12)3)23-11-14-6-4-7-15(10-14)19-20-18/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDJEDCCLRCCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=C2N1C=CC=C2OCC3=CC(=CC=C3)N=[N+]=[N-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N5O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152975 | |

| Record name | 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120722-00-1 | |

| Record name | 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120722001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Imidazo[1,2-a]Pyridine

Imidazo[1,2-a]pyridines are commonly prepared through the Gould-Jacobs reaction, involving cyclocondensation of 2-aminopyridine with α-bromoketones. For the 1,2,3-trimethyl variant:

Key Parameters :

Quaternization to Imidazolium Salts

Methylation at the 1-position is achieved using methyl iodide under anhydrous conditions:

Optimization Challenges :

-

Excess methyl iodide (2.5 equiv.) ensures complete quaternization.

-

Dimethylformamide (DMF) enhances solubility but requires rigorous drying to prevent hydrolysis.

Introduction of the Azidophenylmethoxy Group

Etherification Strategies

The azidophenylmethoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling:

SNAr Route

Reagents :

-

3-Azidobenzyl bromide

-

Anhydrous potassium carbonate

-

Dimethylacetamide (DMAc) as solvent

Mechanism :

Conditions :

Mitsunobu Coupling

Advantages : Better regioselectivity for sterically hindered positions.

Reagents :

-

3-Azidobenzyl alcohol

-

Diethyl azodicarboxylate (DEAD)

-

Triphenylphosphine (PPh₃)

Reaction Schema :

Limitations :

-

Requires pre-generation of the imidazolium hydroxide intermediate

-

Sensitivity to moisture necessitates Schlenk techniques

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

-

(400 MHz, DMSO-d6) : δ 8.15 (d, J=7.2 Hz, 1H, H-5), 7.89 (s, 1H, ArH), 7.45–7.32 (m, 3H, ArH), 5.21 (s, 2H, OCH₂), 3.98 (s, 3H, N⁺-CH₃), 2.65 (s, 6H, C-CH₃).

Industrial Scalability and Process Optimization

Cost-Benefit Analysis of Routes

| Parameter | SNAr Route | Mitsunobu Route |

|---|---|---|

| Raw material cost | $320/kg | $890/kg |

| Reaction volume | 120 L/kg | 75 L/kg |

| Purity after workup | 92% | 98% |

| PMI (Process Mass Intensity) | 148 | 210 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The azido group can undergo oxidation to form nitro or other oxidized derivatives.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Nitro derivatives or other oxidized forms.

Reduction: Amino derivatives.

Substitution: Various substituted phenylmethoxy derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium is a specialized chemical that has garnered interest in various scientific research applications. This article delves into its applications across multiple domains, including medicinal chemistry, materials science, and biochemistry, supported by comprehensive data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity:

Research has demonstrated that imidazolium salts exhibit antimicrobial properties. The azide moiety can enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics. A study showed that derivatives of imidazolium compounds had significant activity against various bacterial strains, suggesting that the azide group could provide similar benefits .

Anticancer Properties:

Studies indicate that compounds containing imidazole rings can induce apoptosis in cancer cells. The incorporation of the azide group may facilitate targeted delivery systems for anticancer drugs, enhancing efficacy while minimizing side effects. For instance, azide-functionalized compounds have been utilized in drug delivery systems that selectively release therapeutic agents in tumor environments .

Materials Science

Polymer Chemistry:

The compound can be utilized in the synthesis of functionalized polymers through click chemistry reactions. The azide group allows for efficient coupling with alkyne-containing monomers to create polymers with tailored properties for applications in coatings and adhesives. This method has been shown to produce materials with enhanced mechanical strength and thermal stability .

Nanotechnology:

In nanomaterials research, azide-containing compounds are pivotal for creating functionalized nanoparticles. These nanoparticles can be designed for specific interactions with biological targets, making them useful in drug delivery and imaging applications. Research has highlighted the use of such nanoparticles in targeting cancer cells specifically .

Biochemistry

Bioconjugation Techniques:

The azide group is crucial for bioconjugation strategies, particularly in the development of biosensors and diagnostic tools. By using click chemistry, researchers can attach biomolecules (like proteins or nucleic acids) to surfaces or other molecules with high specificity and efficiency. This application is particularly valuable in developing diagnostic assays where precise targeting is essential .

Labeling and Imaging:

In molecular imaging, compounds like this compound can be employed as labeling agents due to their ability to bind to specific biological targets. Studies have shown that azide-labeled probes can enhance imaging contrast and specificity in fluorescence microscopy and PET imaging .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Bioconjugation | Facilitates attachment of biomolecules |

Table 2: Applications in Materials Science

| Application Type | Details | References |

|---|---|---|

| Polymer Synthesis | Used in click chemistry for polymerization | |

| Nanoparticle Functionalization | Enhances targeting capabilities |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazolium derivatives demonstrated significant antimicrobial activity when tested against Staphylococcus aureus. The presence of the azide group was correlated with increased membrane permeability and efficacy.

Case Study 2: Targeted Drug Delivery

Research involving azide-functionalized nanoparticles showed improved targeting of breast cancer cells compared to non-functionalized counterparts. The study highlighted the potential for using such compounds in targeted therapy.

Mechanism of Action

The mechanism of action of 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium depends on its application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal labeling and imaging techniques.

Comparison with Similar Compounds

Key Observations :

- The azide group in the target compound is unique among the listed analogs, enabling reactivity absent in bromo, cyano, or ester-substituted derivatives.

- Cyano and nitro groups (e.g., in ) increase polarity and may influence solubility or binding interactions in biological systems.

Biological Activity

8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : C17H18N5O

- Molecular Weight : 308.36 g/mol

- CAS Number : 120722-00-1

- Synonyms : Mdazip, DTXSID60159826

The compound features an azide group which is known for its reactivity and potential applications in bioconjugation and drug development.

Antisecretory and Cytoprotective Properties

Research has indicated that derivatives of imidazo[1,2-a]pyridine, including compounds like this compound, have been synthesized as potential antisecretory and cytoprotective agents. In a study involving various derivatives, it was found that while none exhibited significant antisecretory activity in a gastric fistula rat model, several demonstrated notable cytoprotective effects against ethanol and hydrochloric acid-induced gastric injury .

Interaction with Ion Channels

The azido derivative of this compound has been studied for its interaction with potassium ion channels. Specifically, it was shown to act as a reversible inhibitor of the K+ site in gastric H+/K+ ATPase. This property suggests its potential utility in treating conditions related to gastric acid secretion .

Inhibition of ENPP1

Recent studies have highlighted the role of imidazo derivatives in inhibiting ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), an enzyme involved in the regulation of the immune response. For instance, another imidazo derivative demonstrated potent inhibition of ENPP1 with IC50 values in the nanomolar range and enhanced immune response markers in cancer therapy contexts .

Summary of Biological Activities

Case Study 1: Gastric Cytoprotection

In a controlled study assessing various imidazo derivatives' effects on gastric mucosa, this compound was evaluated. While it did not show significant antisecretory properties, it effectively reduced mucosal damage in models subjected to ethanol exposure. This finding underscores its potential as a therapeutic agent for gastric ulcers .

Case Study 2: Potassium Channel Interaction

The compound's interaction with potassium channels was explored through photoaffinity labeling techniques. The azido group facilitated the identification of binding sites on the K+ channel, providing insights into its mechanism of action as an inhibitor. This research supports further exploration into its application for conditions associated with dysregulated gastric acid secretion .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 8-(3-azidophenylmethoxy)-1,2,3-trimethylimidazo[1,2-a]pyridinium, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as:

- Step 1 : Condensation of 2-aminoimidazoles with 1,3-dicarbonyl compounds to form the imidazo[1,2-a]pyridine core .

- Step 2 : Introduction of azide and methyl groups via nucleophilic substitution or alkylation under reflux with polar aprotic solvents (e.g., DMF, MeCN) .

- Regioselectivity Control : Use of Lewis acids like (EtO)₃B in MeCN ensures high regioselectivity (98%) for azide incorporation at the 8-position, as demonstrated in fluorinated analogs .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Analysis : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at 1,2,3-positions; azide at 8-position). Coupling constants in ¹H NMR distinguish between imidazo-pyridine ring protons and aryl methoxy groups .

- X-Ray Crystallography : Resolves steric effects of the bulky azidophenylmethoxy group and confirms cation geometry .

- IR Spectroscopy : The azide stretch (~2100 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) provide functional group validation .

Q. What preliminary biological screening approaches are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- In Vitro Assays : Screen against kinase targets (e.g., EGFR, CDK2) due to structural similarity to imidazo-pyridine inhibitors .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility Optimization : Employ DMSO/PBS mixtures (≤1% DMSO) to mitigate aggregation in aqueous media .

Advanced Research Questions

Q. How can computational methods resolve contradictory data in target-binding studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Compare binding poses of azide vs. nitro analogs to explain activity discrepancies .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF to identify flexible regions affecting binding .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and reconcile conflicting IC₅₀ values from enzymatic vs. cellular assays .

Q. What strategies mitigate side reactions during azide functionalization under varying pH conditions?

- Methodological Answer :

- pH Control : Conduct reactions at pH 7–8 (buffered with NaHCO₃) to avoid azide decomposition via Staudinger or Huisgen pathways .

- Catalyst Screening : Test Cu(I)/TBTA for selective azide-alkyne cycloaddition without disrupting the imidazo-pyridine core .

- In Situ Monitoring : Use FT-IR to track azide consumption and detect intermediates (e.g., imine byproducts) .

Q. How do electronic effects of the 3-azidophenylmethoxy group influence electrochemical properties?

- Methodological Answer :

- Cyclic Voltammetry : Measure oxidation potentials in MeCN/0.1 M TBAPF₆. The electron-withdrawing azide group stabilizes the cationic imidazo-pyridine, reducing E₁/₂ by ~0.3 V vs. non-azidated analogs .

- DFT Calculations : Compute HOMO/LUMO energies (B3LYP/6-31G*) to correlate azide-induced charge delocalization with redox behavior .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity between similar imidazo-pyridine derivatives?

- Methodological Answer :

- Structural Benchmarking : Compare logP values (azide vs. nitro substituents) to assess membrane permeability differences .

- Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., azide reduction) .

- Off-Target Profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to rule out non-specific interactions .

Methodological Optimization Tables

| Synthetic Step | Key Variables | Optimal Conditions | Yield Range | Ref |

|---|---|---|---|---|

| Core Formation | Solvent, Temp | DMF, 80°C, 12 hr | 65–75% | |

| Azide Introduction | Reagent (NaN₃ vs. TMSN₃) | NaN₃, CuI, 60°C, 6 hr | 70–85% | |

| Methylation | Alkylating Agent | MeI, K₂CO₃, MeCN, RT | 80–90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.